2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-6-chloro-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl functional groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . Kinase LRRK2 is a protein that plays a significant role in several cellular processes, including cell signaling, neurite outgrowth, and vesicle trafficking .
Mode of Action
It’s known that the compound can undergo regioselective deprotonation at c-3 with lda followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of pyrazolopyridines, which are known to inhibit kinase lrrk2 . This suggests that the compound may indirectly affect the pathways regulated by this kinase.
Result of Action
It’s known that the compound can be used in the synthesis of pyrazolopyridines, which are known to inhibit kinase lrrk2 . This suggests that the compound may indirectly contribute to the inhibition of this kinase, potentially affecting cellular processes such as cell signaling, neurite outgrowth, and vesicle trafficking .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-chloro-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile due to the presence of the bromine and chlorine atoms. These interactions can lead to the formation of new chemical bonds, influencing the activity of enzymes and proteins involved in metabolic pathways .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific proteins and enzymes can lead to changes in the cellular environment, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression and alterations in cellular processes. The presence of the trifluoromethyl group in the compound enhances its ability to interact with hydrophobic regions of proteins, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s activity changes significantly at certain dosage levels. High doses of the compound can result in toxicity, affecting the overall health and function of the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s presence in metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within the cellular environment. These interactions can affect the compound’s ability to reach its target sites and exert its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is important for the compound’s interaction with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method involves the trifluoromethylation of a pyridine derivative, followed by selective bromination and chlorination. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques helps in obtaining the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
2-Bromo-6-chloro-4-(trifluoromethyl)pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups, which are known to enhance drug efficacy and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 6-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-6-chloro-4-methylpyridine
Uniqueness
2-Bromo-6-chloro-4-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRSZRYSSRIZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702684 | |
Record name | 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823221-94-9 | |
Record name | 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823221-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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